Bienvenue dans la boutique en ligne BenchChem!

Arbekacin

Antimicrobial Susceptibility MRSA MIC90

Arbekacin (CAS 51025-85-5) is a strategic procurement choice for researchers targeting multidrug-resistant Gram-positive and Gram-negative infections. Its unique resistance to aminoglycoside-modifying enzymes (AMEs) delivers potent activity where gentamicin and amikacin fail—MRSA resistance rates are just 0–1%. With reduced ototoxicity and an inhaled formulation in development, this compound is critical for next-generation anti-infective programs. Secure your research supply today.

Molecular Formula C22H44N6O10
Molecular Weight 552.6 g/mol
CAS No. 51025-85-5
Cat. No. B1665167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArbekacin
CAS51025-85-5
Synonyms1-N-((S)-4-amino-2-hydroxybutyryl)dibekacin
4-amino-2-hydroxybutylyldibekacin
arbekacin
arbekacin sulfate
habekacin
ME1100
Molecular FormulaC22H44N6O10
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESC1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N
InChIInChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1
InChIKeyMKKYBZZTJQGVCD-XTCKQBCOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.10e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arbekacin (51025-85-5): Procurement and Selection Guide for a Semisynthetic Aminoglycoside


Arbekacin (CAS 51025-85-5) is a semisynthetic aminoglycoside antibiotic derived from dibekacin [1]. It exhibits a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [2]. Arbekacin functions by inhibiting protein synthesis via binding to the 30S and 16S ribosomal subunits [3]. It is licensed for systemic use in Japan and is under clinical development as an inhalation solution (ME1100) in the United States [2].

Arbekacin (51025-85-5): Why In-Class Aminoglycoside Substitution Is Not Viable


Arbekacin cannot be simply substituted with other aminoglycosides due to its unique stability against aminoglycoside-modifying enzymes (AMEs) that commonly inactivate gentamicin, tobramycin, and amikacin in resistant strains [1]. Clinical isolates of MRSA and coagulase-negative staphylococci exhibit high-level resistance to gentamicin (non-susceptibility rates up to 79%) and amikacin (up to 54%), while arbekacin retains potent activity with resistance rates as low as 0-1% [2][3]. Furthermore, arbekacin demonstrates a differentiated toxicity profile, with significantly reduced ototoxicity compared to amikacin and dibekacin in preclinical models [4]. These biochemical and pharmacological distinctions preclude generic aminoglycoside interchangeability.

Arbekacin (51025-85-5): Quantitative Differentiation Evidence Against Key Comparators


MIC90 Against MRSA: Arbekacin vs. Amikacin and Gentamicin

Arbekacin demonstrates significantly lower MIC90 values against MRSA compared to amikacin and gentamicin. In a study of 278 MRSA isolates, the MIC90 of arbekacin was 1 μg/mL, whereas amikacin and gentamicin exhibited MIC90 values of 32 μg/mL and 128 μg/mL, respectively [1]. A separate analysis of 52 MRSA isolates reported arbekacin MIC90 of 4 μg/mL, which was 8- to >32-fold lower than amikacin and >32- to 128-fold lower than gentamicin [2].

Antimicrobial Susceptibility MRSA MIC90

Non-Susceptibility Rates: Arbekacin vs. Other Aminoglycosides in CoNS

In a study of 180 coagulase-negative staphylococci (CoNS) blood culture isolates, arbekacin exhibited a non-susceptibility rate of only 1%, compared to 66% for gentamicin, 68% for tobramycin, 52% for netilmicin, and 38% for amikacin [1].

Antimicrobial Resistance CoNS Aminoglycoside

Ototoxicity Reduction: Arbekacin vs. Dibekacin and Amikacin

In a guinea pig model, arbekacin at high doses (150 mg/kg i.m. or greater) did not cause loss of pinna reflex, whereas dibekacin and amikacin at 150 mg/kg or more caused loss of this reflex, indicating reduced ototoxicity [1].

Ototoxicity Safety Aminoglycoside

Clinical Efficacy: Arbekacin vs. Vancomycin in MRSA Infections

A Phase III randomized controlled trial comparing arbekacin sulfate injection (200 mg OD) to vancomycin injection (1000 mg BD) in 162 patients with MRSA infections found comparable overall cure rates: 97.5% (79/81) for arbekacin vs. 100% (79/79) for vancomycin (p=0.159) [1].

Clinical Trial MRSA Efficacy

Inhaled Formulation Superiority: ME1100 (Arbekacin) vs. Amikacin in Murine VAP Model

In a murine model of ventilator-associated pneumonia caused by Pseudomonas aeruginosa, the optimized inhalation formulation ME1100 (arbekacin) at 30 mg/mL significantly improved survival compared to amikacin at the same dose, despite similar epithelial lining fluid (ELF) and plasma concentrations (Cmax 31.1 mg/L in ELF and 1.2 mg/L in plasma) [1].

Inhalation VAP Pharmacokinetics

Structural Basis for Resistance: Arbekacin Binding to APH(2'')-Ia

The crystal structure of APH(2'')-Ia in complex with arbekacin (PDB: 6CGG) reveals specific molecular interactions that explain its ability to modify and confer resistance to 4,6-disubstituted aminoglycosides [1]. A point mutation (S376N) in AAC(6')/APH(2'') enhances phosphorylation activity against arbekacin, leading to high-level resistance (MIC 128 μg/mL) [2].

Resistance Mechanism Crystallography AMEs

Arbekacin (51025-85-5): Optimal Application Scenarios Based on Evidence


Treatment of MRSA Infections Resistant to Other Aminoglycosides

Given its low MIC90 (1-4 μg/mL) and extremely low resistance rates (0-1%) in MRSA isolates, arbekacin is a rational choice for treating MRSA infections where gentamicin and amikacin fail due to high-level resistance [1][2]. Its clinical efficacy is comparable to vancomycin [3].

Inhaled Therapy for Ventilator-Associated Pneumonia (VAP)

The optimized inhaled formulation ME1100 (arbekacin) demonstrates superior survival benefit compared to inhaled amikacin in a murine VAP model, supporting its development as a targeted therapy for Gram-negative VAP, particularly caused by Pseudomonas aeruginosa [4].

Empirical Therapy in Settings with High Aminoglycoside Resistance

In clinical environments where coagulase-negative staphylococci exhibit high rates of resistance to gentamicin (66%) and tobramycin (68%), arbekacin's 1% non-susceptibility rate makes it a valuable option for empirical therapy, especially in neonatal intensive care units [5].

Structural Biology and Resistance Mechanism Studies

The crystal structure of arbekacin bound to APH(2'')-Ia provides a molecular basis for understanding aminoglycoside modification and resistance, facilitating rational drug design efforts to overcome enzymatic inactivation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arbekacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.